(Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
Description
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Properties
IUPAC Name |
2-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S3/c1-7-2-3-9-8(6-7)10(12(17)15-9)11-13(18)16(14(22)23-11)4-5-24(19,20)21/h2-3,6,18H,4-5H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQUCBMQSRHCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex molecule that has garnered interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the indole moiety enhances its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance, related compounds showed activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | Enterobacter cloacae | E. coli |
| Compound 12 | 0.011 | Pseudomonas aeruginosa | M. flavus |
Antifungal Activity
The antifungal efficacy of similar thiazolidinone derivatives was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL. Compounds were tested against various fungal strains, with Trichoderma viride showing high sensitivity compared to more resistant strains like Aspergillus fumigatus .
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound 15 | 0.004–0.06 | Trichoderma viride | Aspergillus fumigatus |
Anticancer Activity
Thiazolidinone derivatives have been reported to exhibit moderate to strong antiproliferative effects in various cancer cell lines, particularly in leukemia models. Studies indicated that certain compounds induced apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays . The structure–activity relationship (SAR) studies revealed that electron-donating groups on the thiazolidinone moiety significantly enhanced cytotoxicity.
Case Study: Anticancer Effects
In one study, two specific derivatives (5e and 5k) were evaluated for their anticancer properties, demonstrating significant cytotoxic effects with IC50 values indicating potent activity against human leukemia cell lines .
The mechanism underlying the antibacterial activity appears to be linked to the inhibition of key bacterial enzymes such as MurB in E. coli, while antifungal activity may involve the inhibition of lanosterol demethylase . These insights into the mechanisms provide a basis for further development of these compounds as therapeutic agents.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound A | 0.004–0.03 | Enterobacter cloacae | E. coli |
| Compound B | 0.011 | Pseudomonas aeruginosa | M. flavus |
In studies, the minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Antifungal Activity
The antifungal efficacy of similar thiazolidinone derivatives has also been notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound C | 0.004–0.06 | Trichoderma viride | Aspergillus fumigatus |
Compounds were tested against various fungal strains, demonstrating high sensitivity compared to more resistant strains like Aspergillus fumigatus .
Anticancer Activity
Thiazolidinone derivatives have been reported to exhibit moderate to strong antiproliferative effects in various cancer cell lines, particularly in leukemia models. Certain compounds induced apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays.
Case Study: Anticancer Effects
In one study involving two specific derivatives (5e and 5k), significant cytotoxic effects were observed with IC50 values indicating potent activity against human leukemia cell lines . The structure–activity relationship (SAR) studies revealed that electron-donating groups on the thiazolidinone moiety significantly enhanced cytotoxicity.
The mechanism underlying the antibacterial activity appears to be linked to the inhibition of key bacterial enzymes such as MurB in E. coli, while antifungal activity may involve the inhibition of lanosterol demethylase . These insights provide a basis for further development of these compounds as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
